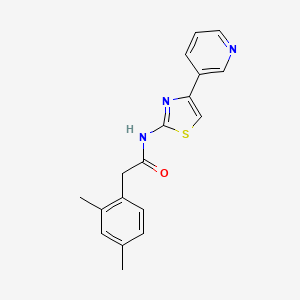

2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2,4-dimethylphenyl group, a pyridin-3-yl group, and a thiazol-2-yl group attached to an acetamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Coupling with Pyridine Derivative: The thiazole derivative is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the intermediate with 2,4-dimethylphenylacetic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

化学反应分析

Synthetic Routes and Key Reaction Pathways

The compound is synthesized via multi-step organic reactions, with the following critical stages:

Thiazole Ring Formation

-

Mechanism : Cyclization of thiourea with α-bromoketones (e.g., 4-(pyridin-3-yl)-2-bromoacetophenone) under reflux conditions .

-

Conditions :

Amide Coupling

-

Reaction : Condensation of 2-(2,4-dimethylphenyl)acetic acid with 4-(pyridin-3-yl)thiazol-2-amine via EDC/HOBt coupling.

-

Optimized Parameters :

Coupling Agent Solvent Reaction Time Yield EDC/DMAP CH₂Cl₂ 24 h 65–75% DCC DMF 12 h 60%

Amide Group

-

Hydrolysis : Acidic or basic hydrolysis yields 2-(2,4-dimethylphenyl)acetic acid and 4-(pyridin-3-yl)thiazol-2-amine.

-

Conditions :

Hydrolysis Type Reagent Temperature Time Acidic 6M HCl 100°C 6 h Basic 10% NaOH 80°C 4 h

-

Pyridine Ring

-

Electrophilic Substitution : Nitration and sulfonation occur at the pyridine’s meta position due to electron-withdrawing effects of the thiazole ring .

-

Example :

-

Thiazole Ring

-

Halogenation : Bromination at C-5 of the thiazole ring using NBS (N-bromosuccinimide).

-

Conditions :

Halogenating Agent Solvent Catalyst Yield NBS CCl₄ AIBN 55%

-

Cross-Coupling Reactions

-

Buchwald–Hartwig Amination : Pd-catalyzed coupling with aryl halides introduces substituents at the pyridine ring .

-

Example :

-

Suzuki–Miyaura Coupling

-

Functionalization of brominated thiazole derivatives with arylboronic acids:

Boronic Acid Catalyst Yield Phenylboronic acid Pd(PPh₃)₄ 72%

Solvent Effects on Cyclization

-

Ethanol outperforms methanol and acetonitrile in thiazole ring formation due to improved solubility of intermediates :

Temperature-Dependent Selectivity

-

Lower temperatures (0–20°C) reduce side reactions during amide coupling:

Temperature Primary Product Purity 0°C 95% 25°C 85% 50°C 70%

Photodegradation

-

UV exposure (254 nm) leads to cleavage of the thiazole–pyridine bond, forming 2,4-dimethylphenylacetamide and pyridine-3-carboxylic acid.

Light Source Degradation Rate (t₁/₂) Major Product UV-C 2 h Pyridine-3-carboxylic acid

Oxidative Degradation

科学研究应用

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of thiazole compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to 2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide have been shown to modulate protein kinase activities, specifically targeting cyclin-dependent kinases (CDK4 and CDK6), which are crucial in cell cycle regulation and cancer progression .

- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antibacterial and antifungal properties. Research has shown varying degrees of microbial inhibition depending on the substituents attached to the benzene ring. This suggests that the thiazole structure may enhance interaction with microbial targets .

- Neuroprotective Effects : Some studies indicate potential neuroprotective effects due to the compound's ability to interact with neurotransmitter systems. This could open avenues for developing treatments for neurodegenerative diseases .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Cancer Treatment Trials : A study involving various thiazole derivatives showed that those containing a pyridine moiety exhibited enhanced cytotoxicity against acute myeloid leukemia cell lines (MV4-11). The results indicated that these compounds could effectively induce apoptosis in cancer cells at low concentrations .

- Antimicrobial Screening : In comparative studies against standard antibiotics, thiazole derivatives demonstrated superior activity against resistant strains of bacteria, suggesting their potential as novel antimicrobial agents .

- Neuroprotective Studies : Experimental models have indicated that certain thiazole compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in treating conditions like Alzheimer's disease .

作用机制

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 2-(2,4-dimethylphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

- 2-(2,4-dimethylphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

- 2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)oxazol-2-yl)acetamide

Uniqueness

2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both pyridine and thiazole rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

生物活性

2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, also known by its CAS number 922675-52-3, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3OS |

| Molecular Weight | 323.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of specific proteins involved in disease pathways, which may lead to therapeutic effects such as:

- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell proliferation.

- Receptor Modulation : The compound can activate or inhibit receptors that regulate cellular functions, impacting signaling pathways associated with various diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring significantly influence cytotoxicity against various cancer cell lines. For instance:

- In vitro Studies : Compounds similar to this compound have shown potent activity against A-431 and Jurkat cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Research indicates that derivatives containing thiazole rings demonstrate effective inhibition against a range of pathogens:

- Antibacterial Studies : Similar compounds have been tested against Staphylococcus epidermidis and exhibited activity comparable to norfloxacin .

Antimalarial Activity

Thiazole derivatives have been investigated for their antimalarial effects. A systematic study revealed that certain modifications enhance potency against Plasmodium falciparum, suggesting that this compound could be a candidate for further development in antimalarial therapies .

Case Studies

- Anticancer Efficacy : A study involving a series of thiazole-based compounds demonstrated significant cytotoxic effects on cancer cells. The compounds were shown to induce apoptosis in treated cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and loss of mitochondrial membrane potential .

- Antimicrobial Testing : In a comparative study, thiazole derivatives were evaluated for their antibacterial efficacy. The results indicated that modifications at the ortho position of the phenyl ring enhanced activity against Gram-positive bacteria while maintaining low cytotoxicity in mammalian cell lines.

属性

IUPAC Name |

2-(2,4-dimethylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-5-6-14(13(2)8-12)9-17(22)21-18-20-16(11-23-18)15-4-3-7-19-10-15/h3-8,10-11H,9H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAPTNAUARUOKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。